An In-Depth Technical Guide to the Synthesis of N-Nitrosoethyl-N-propylamine
An In-Depth Technical Guide to the Synthesis of N-Nitrosoethyl-N-propylamine
This document provides a comprehensive scientific overview of the primary synthesis pathways for N-Nitrosoethyl-N-propylamine (NENPA). It is intended for researchers, chemists, and professionals in drug development and chemical safety who require a detailed understanding of the formation, mechanisms, and analytical considerations for this compound. As a member of the N-nitrosamine class, NENPA is of significant interest, primarily due to its classification as a potential carcinogen and its emergence as a critical impurity in pharmaceutical products and environmental samples.[1][2][3][4] This guide emphasizes the causality behind methodological choices, ensuring a trustworthy and authoritative resource.
Foundational Principles of N-Nitrosamine Formation
The synthesis of N-Nitrosoethyl-N-propylamine fundamentally involves the reaction of its secondary amine precursor, N-ethyl-N-propylamine, with a nitrosating agent.[5][6] The core of this transformation is the introduction of a nitroso group (-N=O) onto the amine's nitrogen atom. The general mechanism hinges on the generation of an electrophilic nitrosating species, most commonly the nitrosonium ion (NO⁺), which is then attacked by the nucleophilic nitrogen of the secondary amine.[1] The choice of nitrosating agent and reaction conditions dictates the efficiency, safety, and scalability of the synthesis, leading to several distinct and established pathways.
Primary Synthesis Pathways
Pathway I: Classical Nitrosation via In Situ Generated Nitrous Acid
This is the traditional and most widely documented method for N-nitrosamine synthesis. It relies on the generation of nitrous acid (HNO₂) in situ from an alkali metal nitrite salt, typically sodium nitrite (NaNO₂), under acidic conditions.[1][2][6]
Causality and Mechanism: The reaction is initiated by protonating sodium nitrite with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form the unstable nitrous acid.[1] In the acidic medium, nitrous acid is further protonated and subsequently loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[1] The lone pair of electrons on the nitrogen atom of N-ethyl-N-propylamine acts as a nucleophile, attacking the nitrosonium ion. This forms a protonated N-nitrosammonium intermediate, which is then deprotonated by a weak base (like water) to yield the final, stable N-Nitrosoethyl-N-propylamine product.[1] The reaction is typically conducted at low temperatures (0-5 °C) to manage the thermal instability of nitrous acid.
Experimental Protocol: Classical Nitrosation
-
Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve N-ethyl-N-propylamine in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Nitrosating Agent Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C.
-
Reaction: Continue stirring the mixture at low temperature for 1-2 hours after the addition is complete.
-
Extraction: Extract the resulting oily yellow product from the aqueous mixture using an organic solvent such as dichloromethane or diethyl ether.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Nitrosoethyl-N-propylamine. Further purification can be achieved via column chromatography if necessary.
Diagram: Mechanism of Classical Nitrosation
Caption: Reaction mechanism for the synthesis of NENPA via the classical nitrous acid pathway.
Pathway II: Modern Synthesis Using tert-Butyl Nitrite (TBN)
To overcome the harsh acidic conditions and safety concerns of the classical method, modern approaches utilize organic nitrosating agents. tert-Butyl nitrite (TBN) has emerged as a highly effective reagent for this purpose.[2][7]
Causality and Mechanism: This pathway offers a significantly milder alternative, proceeding under neutral, acid-free, and often solvent-free conditions.[7][8] TBN acts as a direct source of the nitroso group. The reaction is advantageous because it avoids the use of strong acids and the formation of aqueous waste streams. The primary byproduct is tert-butanol, which is benign and easily removed from the reaction mixture.[2] This method exhibits broad substrate scope, provides excellent yields, and is compatible with sensitive functional groups that would not tolerate the classical acidic conditions.[7][8]
Experimental Protocol: TBN-Mediated Nitrosation
-
Setup: To a round-bottom flask, add N-ethyl-N-propylamine.
-
Reagent Addition: Add tert-butyl nitrite (TBN) to the amine, typically in a 1:1 or slightly excess molar ratio. The reaction can often be run neat (solvent-free).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture can be directly purified.
-
Purification: The excess TBN and the tert-butanol byproduct can be removed under reduced pressure. The resulting N-Nitrosoethyl-N-propylamine is often of high purity, but can be further purified by column chromatography if needed.
Diagram: TBN-Mediated Synthesis Workflow
Caption: A streamlined workflow for the synthesis of NENPA using tert-butyl nitrite.
Analytical Characterization
Given the regulatory scrutiny of N-nitrosamines, robust and sensitive analytical methods are essential for their detection and quantification.[4][9] The choice of technique is driven by the need for high selectivity and low detection limits, often in complex matrices like active pharmaceutical ingredients (APIs).[10]
| Analytical Technique | Abbreviation | Primary Application for NENPA Analysis |
| Gas Chromatography-Mass Spectrometry | GC-MS | A standard and robust method for the quantification of volatile nitrosamines like NENPA. EPA Method 607 is a relevant reference. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Preferred for less volatile nitrosamines or for samples in complex matrices. Often used with tandem MS (MS/MS) for enhanced selectivity.[9][10] |
| Liquid Chromatography-High Resolution Mass Spectrometry | LC-HRMS | Provides high mass accuracy, enabling confident identification and quantification, and helping to distinguish the analyte from matrix interferences.[10] |
| Headspace Gas Chromatography | HS-GC | Useful for analyzing residual nitrosamines in solid samples by sampling the vapor phase above the sample. |
Safety and Handling: N-Nitrosoethyl-N-propylamine, like other N-nitrosamines, is a potent carcinogen and should be handled with extreme caution.[3] All synthesis and handling operations must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. Samples should be stored in amber vials to protect them from light, as nitrosamines can be photolytically unstable.
Conclusion
The synthesis of N-Nitrosoethyl-N-propylamine can be achieved through several pathways, each with distinct advantages and mechanistic underpinnings. The classical acid-catalyzed nitrosation remains a foundational method, while modern approaches using reagents like tert-butyl nitrite offer milder conditions, higher yields, and improved safety profiles, making them highly suitable for laboratory-scale synthesis and the preparation of analytical standards. The choice of synthetic route must be paired with highly sensitive analytical techniques, such as GC-MS or LC-HRMS, to ensure accurate characterization and control of this hazardous compound. This guide provides the necessary technical framework for researchers to approach the synthesis of NENPA with scientific rigor and a paramount focus on safety.
References
-
Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(8), 2323–2330. [Link]
-
ResearchGate. (n.d.). Synthesis of N‐nitrosamines from secondary as well as tert‐amines. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. [Link]
-
Ashfaq, M., Al-Abri, M., & Khan, I. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456–1483. [Link]
-
JoVE. (2023). 2° Amines to N-Nitrosamines: Reaction with NaNO2. [Link]
-
Semantic Scholar. (n.d.). Facile formation of N-nitrosamines from bromonitromethane and secondary amines. [Link]
-
United States Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. [Link]
-
Ataman Kimya. (n.d.). N-ETHYL PROPYLAMINE. [Link]
-
ResearchGate. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. [Link]
-
Baumann, M., et al. (n.d.). Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. [Link]
-
Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution from gaseous nitric oxide in the presence of iodine. Journal of the Chemical Society, Perkin Transactions 1, 299-304. [Link]
-
PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
National Institutes of Health. (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]
-
Chemsrc. (n.d.). n-nitrosoethyl-n-propylamine | CAS#:25413-61-0. [Link]
-
FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. [Link]
-
Veeprho. (2020). Chemistry for The Formation of Nitrosamines. [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite | Request PDF. [Link]
Sources
- 1. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 2. schenautomacao.com.br [schenautomacao.com.br]
- 3. N-NITROSO-METHYL-ETHYLAMINE | 10595-95-6 [chemicalbook.com]
- 4. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. n-nitrosoethyl-n-propylamine | CAS#:25413-61-0 | Chemsrc [chemsrc.com]
- 6. veeprho.com [veeprho.com]
- 7. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
